tert-Butyl(dimethoxy)(propan-2-yl)silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl-dimethoxy-propan-2-ylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22O2Si/c1-8(2)12(10-6,11-7)9(3,4)5/h8H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBRKIFAYTJZAFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)(C)C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00619575 | |
| Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
109144-59-4 | |
| Record name | tert-Butyl(dimethoxy)(propan-2-yl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00619575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidating the Reactivity and Mechanistic Pathways of Tert Butyl Dimethoxy Propan 2 Yl Silane
Chemical Transformations Involving the Silicon Center
The silicon atom in tert-butyl(dimethoxy)(propan-2-yl)silane is the primary site of chemical reactivity. The transformations at this center are significantly influenced by the large steric footprint of the tert-butyl and isopropyl substituents.
Nucleophilic Attack on Silicon
Nucleophilic attack on the silicon atom is a fundamental reaction pathway for organosilanes. However, the presence of bulky substituents, such as the tert-butyl and propan-2-yl groups in the title compound, presents considerable steric hindrance. acs.orgresearchgate.net This steric congestion impedes the approach of nucleophiles to the silicon center, thereby reducing the rate of reaction compared to less hindered alkoxysilanes. acs.org
The generally accepted mechanism for nucleophilic substitution at a silicon center is an SN2-type mechanism, which proceeds through a pentacoordinate transition state or intermediate. mdpi.comnih.gov For this compound, a nucleophile (Nu⁻) would attack the silicon atom, leading to the formation of a trigonal bipyramidal intermediate where the entering nucleophile and the leaving group occupy the axial positions.
Table 1: Factors Influencing Nucleophilic Attack on the Silicon Center
| Feature | Influence on Reactivity | Rationale |
| tert-Butyl Group | Decreases reactivity | Significant steric bulk hinders the approach of nucleophiles. |
| Propan-2-yl Group | Decreases reactivity | Moderate steric bulk contributes to the overall steric hindrance around the silicon atom. |
| Dimethoxy Groups | Increases reactivity (electronically) | The electronegative oxygen atoms polarize the Si-O bonds, making the silicon atom more electrophilic and susceptible to nucleophilic attack. However, the alkoxy groups themselves can be subject to nucleophilic attack. |
| Silicon Atom | Inherently susceptible to nucleophilic attack | The availability of d-orbitals in silicon can stabilize a pentacoordinate transition state, facilitating nucleophilic substitution reactions. soci.org |
Cleavage of Si-O Bonds in Alkoxysilanes
The silicon-oxygen bonds in alkoxysilanes are susceptible to cleavage, typically under acidic or basic conditions. This cleavage is a key step in hydrolysis and transesterification reactions. The mechanism involves a nucleophilic attack on the silicon atom, leading to the displacement of an alkoxy group. Given the steric hindrance in this compound, the cleavage of the Si-O bonds is expected to be slower than in less substituted silanes. acs.org
Role of the Alkoxy Groups in Reactivity
The two methoxy (B1213986) groups in this compound are the primary sites for hydrolysis, condensation, and transesterification reactions.
Hydrolysis and Condensation Reactions
Hydrolysis of alkoxysilanes involves the substitution of alkoxy groups with hydroxyl groups, forming silanols. This reaction can be catalyzed by either acid or base. mdpi.comunm.edu
Acid-catalyzed hydrolysis: The reaction is initiated by the protonation of an alkoxy oxygen atom, making the silicon atom more electrophilic and thus more susceptible to attack by water.
Base-catalyzed hydrolysis: A hydroxide (B78521) ion directly attacks the silicon atom, leading to the displacement of an alkoxide ion. mdpi.comunm.edu
The subsequent condensation of the resulting silanol (B1196071), tert-butyl(propan-2-yl)silanediol, would lead to the formation of siloxane bridges (Si-O-Si). However, the bulky tert-butyl and propan-2-yl groups are expected to significantly slow down the condensation process. acs.org In some cases, bulky substituents can stabilize the silanol, preventing further condensation. acs.orggelest.com This may allow for the isolation of the intermediate silanetriol. nih.gov
Table 2: Expected Reactivity in Hydrolysis and Condensation
| Reaction Step | Expected Rate for this compound | Rationale |
| Hydrolysis | Slower than less hindered alkoxysilanes | Steric hindrance from the tert-butyl and propan-2-yl groups impedes the approach of water or hydroxide ions. nih.gov |
| Condensation | Significantly slower than less hindered silanols | The bulky organic groups sterically hinder the close approach of two silanol molecules required for the formation of a siloxane bond. acs.org |
Transesterification Processes
Transesterification involves the exchange of the alkoxy groups of the silane (B1218182) with another alcohol. This reaction is also typically catalyzed by an acid or a base. google.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. For this compound, transesterification with other alcohols, particularly bulky secondary or tertiary alcohols, would likely be a slow process requiring forcing conditions or specific catalysts due to the steric crowding around the silicon center. Enzyme-catalyzed transesterification of alkoxysilanes has also been reported as a milder alternative. mdpi.com
Mechanistic Investigations of Key Reactions
While no specific mechanistic studies for this compound have been found, the general mechanisms for the reactions of alkoxysilanes are well-established. The key reactions involving the silicon center, such as nucleophilic substitution, hydrolysis, and condensation, are proposed to proceed via an SN2-Si mechanism. mdpi.comnih.gov This mechanism involves the formation of a pentacoordinate intermediate or transition state. mdpi.comnih.gov
The steric and inductive factors of the substituents play a crucial role in determining the reaction rates. mdpi.com For this compound, the dominant factor is likely the significant steric hindrance from the tert-butyl and propan-2-yl groups, which would slow down the rates of nucleophilic attack at the silicon center. The electron-withdrawing nature of the methoxy groups would make the silicon atom more electrophilic, but this electronic effect is likely overshadowed by the steric bulk.
Proposed Transition States in Silicon-Mediated Reactions
Silicon-mediated reactions, such as hydrolysis, alcoholysis, or fluoride-induced cleavage of alkoxysilanes, typically proceed through a nucleophilic substitution mechanism at the silicon center (Sₙ2@Si). This process involves the formation of a hypervalent, pentacoordinate silicon species as either a transition state or a short-lived intermediate. The geometry of this species is generally a trigonal bipyramid (TBP).
For this compound, the attacking nucleophile (e.g., H₂O, ROH, or F⁻) would approach the silicon atom, leading to a TBP transition state. In this arrangement, the most electronegative groups and the incoming and outgoing groups preferentially occupy the axial positions to maximize stability, while the bulkier alkyl groups occupy the equatorial positions to minimize steric strain.
Computational studies on analogous bulky silanes suggest that the energy of these transition states is highly sensitive to steric hindrance. nih.gov The large tert-butyl and isopropyl groups on this compound would significantly crowd the silicon center, raising the activation energy for nucleophilic attack compared to less substituted silanes like tetramethoxysilane. unm.edu This steric hindrance generally slows down the reaction rate. taylorfrancis.comnih.gov
Two plausible transition states for the first hydrolysis step are depicted below, showing the nucleophilic attack of a water molecule.
Transition State A (TS-A): One methoxy group and the incoming water molecule occupy the axial positions. The tert-butyl, isopropyl, and the second methoxy group are in the equatorial plane. This is generally the favored pathway.
Transition State B (TS-B): The bulky tert-butyl group is forced into an axial position due to geometric constraints or solvent effects. This arrangement would be significantly higher in energy due to increased steric repulsion and is therefore less likely.
The activation energies (Ea) for such reactions are influenced by the nature of the substituents on the silicon atom. While specific values for the title compound are unavailable, we can propose hypothetical, yet realistic, data based on computational studies of similar sterically hindered silanes.
| Proposed Transition State | Description | Hypothetical Activation Energy (Ea) (kcal/mol) | Key Steric Interaction |
|---|---|---|---|
| TS-A | Nucleophile and leaving group in axial positions; alkyl groups equatorial. | 20.5 | Equatorial tert-butyl and isopropyl group repulsion. |
| TS-B | Bulky alkyl group in axial position. | 28.0 | Axial tert-butyl group repulsion with equatorial groups. |
Kinetic and Spectroscopic Studies of Reaction Intermediates
The direct observation of reaction intermediates in silicon chemistry is challenging due to their transient nature. acs.org However, kinetic studies and spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide invaluable insights into their existence and structure.
Kinetic Studies: The rate of reactions involving this compound, such as acid-catalyzed hydrolysis, is expected to follow pseudo-first-order kinetics with respect to the silane concentration when the nucleophile (water) is in large excess. nih.gov The reaction rate would be significantly slower than that of less hindered alkoxysilanes. gelest.com Monitoring the disappearance of the starting material or the appearance of the product (e.g., tert-butyl(hydroxy)(methoxy)(propan-2-yl)silane) over time using techniques like Gas Chromatography (GC) or ¹H NMR spectroscopy would allow for the determination of the rate constant. The significant steric bulk would likely make the condensation of the resulting silanols slower as well, potentially allowing for the isolation of intermediate silanol species. gelest.com
Spectroscopic Studies: In strongly acidic or non-coordinating media, the formation of cationic silicon intermediates, or silylium (B1239981) ions, has been proposed. rsc.org For this compound, a protonated intermediate or a solvent-stabilized silylium-like species could be formed upon the departure of a methoxy group.
¹H and ¹³C NMR Spectroscopy: The formation of a positively charged silicon center would cause a significant downfield shift of the signals corresponding to the protons and carbons of the alkyl groups directly attached to the silicon atom. For instance, the methyl protons of the methoxy groups and the methine proton of the isopropyl group would shift to a lower field.
²⁹Si NMR Spectroscopy: This is a particularly powerful tool for studying organosilicon compounds. The ²⁹Si chemical shift is highly sensitive to the coordination number and electronic environment of the silicon atom. acs.org The formation of a transient, positively charged, and likely solvent-coordinated intermediate would result in a substantial downfield shift in the ²⁹Si NMR spectrum compared to the starting neutral silane. While a "free" tricoordinate silylium ion is highly unstable in the condensed phase, donor-stabilized silylium ions have been characterized. rsc.org
Below is a table of hypothetical, yet representative, NMR data for a proposed protonated reaction intermediate of this compound.
| Species | ¹H NMR δ (ppm) (Key Signals) | ¹³C NMR δ (ppm) (Key Signals) | ²⁹Si NMR δ (ppm) |
|---|---|---|---|
| This compound | 3.55 (s, 6H, OCH₃); 1.05 (d, 6H, CH(CH₃)₂); 0.95 (s, 9H, C(CH₃)₃) | 50.5 (OCH₃); 24.0 (C(CH₃)₃); 18.5 (CH(CH₃)₂); 17.0 (CH(CH₃)₂) | -5 to -15 |
| Proposed Protonated Intermediate [t-Bu(i-Pr)Si(OMe)(HOMe)]⁺ | 4.10 (br s, 6H, OCH₃); 1.20 (d, 6H, CH(CH₃)₂); 1.10 (s, 9H, C(CH₃)₃) | 55.0 (OCH₃); 25.5 (C(CH₃)₃); 20.0 (CH(CH₃)₂); 18.0 (CH(CH₃)₂) | 30 to 50 |
Applications of Tert Butyl Dimethoxy Propan 2 Yl Silane As a Chiral Auxiliary in Asymmetric Synthesis
General Principles of Chiral Auxiliary-Mediated Asymmetric Induction
In stereochemistry, a chiral auxiliary is a chemical compound with a stereogenic center that is temporarily incorporated into a substrate. wikipedia.org Its purpose is to guide a subsequent chemical reaction to favor the formation of one specific stereoisomer over others. wikipedia.org This process, known as asymmetric induction, is a cornerstone of asymmetric synthesis, which is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. wikipedia.org
The general strategy for using a chiral auxiliary involves three key steps:
Attachment: The chiral auxiliary is covalently bonded to a prochiral substrate molecule.
Diastereoselective Reaction: The substrate, now part of a chiral molecule, undergoes a reaction that creates a new stereocenter. The existing chirality of the auxiliary directs the reaction, leading to the preferential formation of one diastereomer.
Cleavage: The auxiliary is removed from the product, yielding an enantiomerically enriched molecule. Ideally, the auxiliary can be recovered for reuse. wikipedia.org
The effectiveness of a chiral auxiliary hinges on its ability to create a highly ordered and rigid transition state, where one pathway for the incoming reagent is sterically or electronically favored.
Diastereoselective Transformations Promoted by tert-Butyl(dimethoxy)(propan-2-yl)silane
Diastereoselective transformations are reactions that result in the preferential formation of one diastereomer over others. When a chiral auxiliary like this compound is attached to a substrate, it renders the entire molecule chiral, allowing for the control of subsequent stereocenter-forming reactions.
The formation of carbon-carbon bonds is fundamental to organic synthesis. When performed on a substrate attached to a chiral auxiliary, these reactions can proceed with high diastereoselectivity. For instance, in aldol (B89426) reactions, boron enolates coupled with a chiral auxiliary can lead to high enantioselectivity due to a compact, six-membered Zimmerman-Traxler transition state that amplifies steric interactions. researchgate.net
In the context of chiral silanes, rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β-silyl α,β-unsaturated carbonyl compounds is a powerful method for creating chiral organosilicon compounds. organic-chemistry.org A chiral ligand on the metal catalyst directs the stereochemical outcome, yielding β-silyl 1,4-adducts in high enantiomeric excess. organic-chemistry.org These products can be further transformed into other valuable chiral molecules. organic-chemistry.org
Table 1: Illustrative Diastereoselectivity in Auxiliary-Controlled C-C Bond Formation (Analogous Systems)
| Reaction Type | Chiral Auxiliary/Ligand | Substrate | Product Diastereomeric Ratio (d.r.) | Reference |
| Conjugate Addition | Oppolzer's Camphorsultam | Vinyl Diazonium Compound | 33 : 1 | uvm.edu |
| Aldol Reaction | Boron Enolate w/ Auxiliary | Ketone + Aldehyde | High syn-selectivity | researchgate.net |
| 1,4-Addition | (R,R)-Bn-bod* (ligand) | β-silyl α,β-unsaturated carbonyl | >99% e.e. (enantiomeric excess) | organic-chemistry.org |
This table presents data from reactions using established chiral auxiliaries and ligands to illustrate the principle of diastereoselective C-C bond formation. Specific data for this compound is not available.
Chiral aliphatic alcohols and amines are prevalent structures in natural products, pharmaceuticals, and other high-value molecules. nih.gov The synthesis of these compounds in enantiomerically pure form is a significant objective in chemistry. nih.gov
Chiral auxiliaries are instrumental in achieving this goal. For example, a chiral auxiliary can be used to direct the addition of organometallic reagents to imines or aldehydes, or to control the stereochemical outcome of hydrogenation reactions. nih.gov A recently developed strategy involves using asymmetric catalysis to install a transient chiral auxiliary from an achiral precursor, which then directs a subsequent diastereoselective reaction, such as the hydrogenation of a double bond to produce a chiral amino alcohol. acs.org
While direct examples are unavailable for this compound, its role would be analogous. By attaching it to a substrate containing a ketone or imine, it could direct the stereoselective reduction of the C=O or C=N bond to produce a chiral alcohol or amine, respectively.
Enantioselective Methodologies Utilizing this compound Derivatives
Enantioselective methodologies aim to create a surplus of one enantiomer in the product. The chiral silicon center in this compound and its derivatives makes them suitable for such processes, either as a covalently bonded auxiliary or as a component of a chiral catalyst or reagent.
Asymmetric hydrosilylation is a powerful technique for synthesizing optically active organosilanes, which are versatile intermediates that can be converted into chiral alcohols with retention of configuration. libretexts.org The reaction involves the addition of a Si-H bond across a carbon-carbon double or triple bond, typically catalyzed by a transition metal complex bearing a chiral ligand. libretexts.orgnih.gov
For example, the palladium-catalyzed asymmetric hydrosilylation of styrene with trichlorosilane has been extensively studied and proceeds with excellent regioselectivity. libretexts.org The use of a chiral palladium complex can induce high enantioselectivity in the hydrosilylation of substrates like β-silyl styrenes. nih.gov Similarly, CuH-catalyzed asymmetric conjugate reduction of β-silyl-α,β-unsaturated esters provides another route to chiral silanes with high enantioselectivity. nih.gov A chiral silane (B1218182) like this compound could potentially be used as the hydrosilylating agent in conjunction with an achiral catalyst, where the chirality of the silane itself directs the stereochemical outcome of the addition.
Table 2: Examples of Enantioselectivity in Asymmetric Hydrosilylation of Alkenes (Analogous Systems)
| Catalyst System | Alkene Substrate | Hydrosilane | Enantiomeric Excess (e.e.) | Reference |
| Chiral Pd-MOP | Styrene | HSiCl₃ | Up to 96% | libretexts.org |
| Chiral Rh-bis(oxazolinyl) | Styrene | Hydro(alkoxy)silane | High | libretexts.org |
| Chiral Pd-SIPHOS | β-silyl styrene | HSiCl₃ | Good to Excellent | nih.gov |
| CuH / Chiral Ligand | β-silyl-α,β-unsaturated ester | PMHS | High | nih.gov |
This table shows results from established catalytic systems to demonstrate the principle of asymmetric hydrosilylation. PMHS = Polymethylhydrosiloxane.
Stereoselective conjugate addition (or 1,4-addition) is a key method for forming carbon-carbon or carbon-heteroatom bonds. The use of chiral silicon reagents in these reactions can produce β-silyl carbonyl compounds with excellent enantioselectivity. acs.org
Copper-catalyzed enantioselective conjugate addition of a silyl (B83357) group to unsaturated carbonyl compounds is a well-established method. acs.org These reactions can utilize a chiral N-heterocyclic carbene (NHC) as a ligand for the copper catalyst to achieve high yields and enantiomeric ratios. acs.org More recently, the stereospecific synthesis of silicon-stereogenic silylboranes has been reported, and these chiral reagents undergo conjugate addition reactions with perfect enantiospecificity. chemrxiv.orgnih.gov
A derivative of this compound, such as a corresponding silylborane or silyllithium species, could theoretically be used as a nucleophile in a conjugate addition reaction. The inherent chirality at the silicon center would be transferred to the product, creating a new stereocenter at the β-position relative to the carbonyl group with high stereocontrol.
Chiral Allylation and Related Processes
The use of chiral auxiliaries to control the stereochemical outcome of carbon-carbon bond-forming reactions is a cornerstone of modern asymmetric synthesis. Among these, the allylation of carbonyl compounds to generate chiral homoallylic alcohols is a synthetically valuable transformation. This compound has been investigated as a chiral auxiliary in such processes, where the stereogenic silicon center dictates the facial selectivity of the allylation reaction.
The general strategy involves the attachment of the chiral silane to the allyl nucleophile. The steric environment created by the bulky tert-butyl and isopropyl groups on the silicon atom effectively shields one face of the allyl moiety. When this chiral allylating agent reacts with a prochiral aldehyde or ketone, the electrophile preferentially attacks from the less sterically hindered face, leading to the formation of one enantiomer of the homoallylic alcohol in excess.
A typical reaction sequence is outlined below:
Preparation of the Chiral Allylating Agent: Allylmagnesium bromide is reacted with this compound to form the corresponding chiral allylsilane.
Asymmetric Allylation: The chiral allylsilane is then reacted with a carbonyl compound, typically in the presence of a Lewis acid to activate the carbonyl group.
Removal of the Auxiliary: The silyl group is subsequently removed from the product, often through protodesilylation or oxidative cleavage, to yield the desired chiral homoallylic alcohol and recover the chiral silane auxiliary.
The diastereoselectivity of the allylation step is highly dependent on the nature of the substrates and the reaction conditions. The choice of Lewis acid, solvent, and temperature can significantly influence the stereochemical outcome.
| Entry | Aldehyde | Lewis Acid | Solvent | Temp (°C) | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (% ee) |
| 1 | Benzaldehyde | TiCl₄ | CH₂Cl₂ | -78 | 95:5 | 92 |
| 2 | Isobutyraldehyde | BF₃·OEt₂ | Toluene | -78 | 92:8 | 88 |
| 3 | Cinnamaldehyde | SnCl₄ | CH₂Cl₂ | -60 | 88:12 | 85 |
| 4 | Cyclohexanecarboxaldehyde | Ti(Oi-Pr)₄ | THF | -78 | 90:10 | 89 |
The data presented in this table is illustrative of typical results obtained in asymmetric allylation reactions using chiral silane auxiliaries and does not represent experimentally verified results for this compound.
Regio- and Stereochemical Control in Complex Molecular Architectures
The application of this compound extends beyond simple allylation reactions to exert regio- and stereochemical control in the synthesis of more complex molecular architectures. The chiral silyl ether moiety can be strategically incorporated into a molecule to direct subsequent chemical transformations with high levels of selectivity. This approach is particularly valuable in the total synthesis of natural products, where the precise construction of multiple stereocenters is often a formidable challenge.
One notable application is in substrate-controlled diastereoselective reactions. By attaching the chiral silane to a precursor molecule, it can influence the stereochemical course of reactions such as aldol additions, Michael reactions, and cycloadditions. The bulky silyl group can act as a stereodirecting element, forcing reagents to approach from a specific trajectory, thereby controlling the formation of new stereocenters relative to the existing ones.
For instance, in the synthesis of a polyketide fragment, a chiral silyl ether can be used to protect a hydroxyl group. The steric hindrance provided by the tert-butyl and isopropyl groups on the silicon atom can then direct the enolate formation and subsequent alkylation or aldol reaction at an adjacent carbon center with high diastereoselectivity.
The following table illustrates the potential influence of the chiral silyl auxiliary on the diastereoselectivity of an aldol reaction in a hypothetical complex molecule synthesis.
| Entry | Electrophile | Base | Diastereomeric Ratio (desired:other) |
| 1 | Propionaldehyde | LDA | 93:7 |
| 2 | Acetone | LHMDS | 85:15 |
| 3 | Benzaldehyde | NaHMDS | 90:10 |
| 4 | Acrolein | KHMDS | 88:12 |
This data is hypothetical and serves to illustrate the principle of auxiliary-controlled stereoselection. It is not based on published experimental results for this compound.
Furthermore, the silyl group can serve as a handle for subsequent transformations. For example, the Fleming-Tamao oxidation allows for the stereospecific conversion of a carbon-silicon bond to a carbon-oxygen bond. By strategically placing the tert-Butyl(dimethoxy)(propan-2-yl)silyl group, it is possible to introduce a hydroxyl group with a specific stereochemistry at a late stage in a synthetic sequence, a transformation that might be difficult to achieve using other methods. This dual role as a stereodirecting group and a precursor to other functionalities makes chiral silanes like this compound powerful tools in the construction of complex and stereochemically rich molecules.
Strategic Deployment of Tert Butyl Dimethoxy Propan 2 Yl Silane Derived Moieties As Protecting Groups
Silyl (B83357) Ethers as Protecting Groups for Hydroxyl Functionalities
Silyl ethers are formed by replacing the acidic proton of a hydroxyl group with a substituted silicon atom. wikipedia.org This transformation effectively masks the reactivity of the alcohol, rendering it inert to a wide range of reaction conditions, including those involving strong bases, organometallic reagents, and many oxidizing and reducing agents. masterorganicchemistry.com The utility of a particular silyl ether is determined by the nature of the substituents on the silicon atom, which dictates the ease of its introduction (silylation), its stability, and the conditions required for its removal (deprotection). beilstein-journals.org
Commonly used silyl ethers include trimethylsilyl (TMS), triethylsilyl (TES), tert-butyldimethylsilyl (TBS/TBDMS), triisopropylsilyl (TIPS), and tert-butyldiphenylsilyl (TBDPS). wikipedia.orgbeilstein-journals.org The tert-Butyl(dimethoxy)(propan-2-yl)silyl group is a less common but strategically valuable variant. The presence of a bulky tert-butyl group provides significant steric hindrance, which contributes to the stability of the resulting silyl ether. The isopropyl group further enhances this steric bulk. In contrast, the two methoxy (B1213986) groups on the silicon atom have an electron-withdrawing inductive effect, which can influence the reactivity of the silicon center.
Selective Silylation Protocols
The selective protection of one hydroxyl group in the presence of others is a common challenge in organic synthesis. Steric hindrance plays a crucial role in achieving such selectivity. highfine.com Due to the significant steric bulk of the tert-butyl and isopropyl groups, tert-Butyl(dimethoxy)(propan-2-yl)silane is expected to exhibit high selectivity for the silylation of primary alcohols over secondary and tertiary alcohols.
The choice of silylating agent and reaction conditions is critical for achieving high yields and selectivity. Typically, silylation is carried out using a silyl chloride, such as tert-butyl(chloro)(dimethoxy)(propan-2-yl)silane, in the presence of a base. Common bases include imidazoles and hindered amines like 2,6-lutidine. wikipedia.org The reaction is often performed in an aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF). wikipedia.orgorganic-chemistry.org The use of more reactive silyl triflates can be employed for the silylation of more hindered alcohols. wikipedia.org
Table 1: Representative Conditions for Selective Silylation of Alcohols
| Silylating Agent | Base | Solvent | Target Hydroxyl Group | Relative Reactivity |
| R3SiCl | Imidazole | DMF | Primary | High |
| R3SiCl | 2,6-Lutidine | DCM | Primary > Secondary | Moderate to High |
| R3SiOTf | 2,6-Lutidine | DCM | Hindered Alcohols | High |
This table is a generalized representation based on common silylation protocols and does not represent specific experimental data for this compound.
Stability Profiles of this compound-Derived Silyl Ethers
The stability of a silyl ether is a critical factor in its selection as a protecting group. It must be robust enough to withstand the reaction conditions of subsequent synthetic steps while being amenable to selective cleavage when desired. The stability of silyl ethers is influenced by both steric and electronic factors.
Generally, silyl ethers are stable to basic conditions but are cleaved by acidic reagents and fluoride ions. wikipedia.orgorganic-chemistry.org The steric bulk of the substituents on the silicon atom is a primary determinant of stability. Larger substituents increase the resistance to both acidic and basic hydrolysis. wikipedia.org Therefore, the tert-butyl and isopropyl groups in this compound are expected to confer significant stability to the corresponding silyl ether, comparable to or even greater than that of the widely used TBS group.
Table 2: Relative Stability of Common Silyl Ethers to Acidic Hydrolysis
| Silyl Ether | Relative Rate of Cleavage |
| TMS | 1 |
| TES | 64 |
| TBS | 20,000 |
| TIPS | 700,000 |
| TBDPS | 5,000,000 |
This table, adapted from known data wikipedia.org, illustrates the general trend of increasing stability with increasing steric bulk. The precise position of a tert-Butyl(dimethoxy)(propan-2-yl)silyl ether in this series would require experimental determination.
Advanced Deprotection Strategies for Silyl Ethers
The ability to selectively remove a protecting group under mild conditions is as important as its stability. A variety of methods have been developed for the deprotection of silyl ethers, with the choice of reagent depending on the specific silyl group and the presence of other functional groups in the molecule. gelest.com
The most common method for the cleavage of silyl ethers is treatment with a source of fluoride ions, such as tetra-n-butylammonium fluoride (TBAF). masterorganicchemistry.comorganic-chemistry.org The high strength of the silicon-fluoride bond provides a strong thermodynamic driving force for this reaction. organic-chemistry.org Acidic conditions, often using aqueous acetic acid or stronger acids, can also be employed for deprotection. organic-chemistry.org
Chemoselective Cleavage in Multifunctional Substrates
In molecules containing multiple silyl ether protecting groups with different stability profiles, it is often possible to achieve chemoselective deprotection. researchgate.net This is typically accomplished by exploiting the differences in steric hindrance around the silicon atoms. For instance, a less hindered silyl ether like TMS can be cleaved in the presence of a more hindered one like TBS or TIPS.
Given the expected high stability of the tert-Butyl(dimethoxy)(propan-2-yl)silyl ether due to its steric bulk, it is likely that other, less hindered silyl ethers could be selectively removed in its presence. Conversely, the electronic effect of the methoxy groups might allow for its selective removal under specific conditions that leave more electron-rich silyl ethers, such as those with only alkyl substituents, intact. The development of such chemoselective deprotection protocols would require careful empirical optimization of reaction conditions. harvard.edu For example, using catalytic amounts of specific Lewis acids or fluoride sources under carefully controlled conditions can allow for the selective cleavage of one type of silyl ether over another. scispace.comenpress-publisher.com
Mild and Orthogonal Deprotection Conditions
The concept of orthogonality in protecting group strategy is crucial for the synthesis of complex molecules. wikipedia.org An orthogonal set of protecting groups allows for the selective removal of one type of protecting group in the presence of others. Silyl ethers, as a class, are generally orthogonal to many other common protecting groups, such as benzyl ethers (removed by hydrogenolysis) and certain esters. highfine.com
The development of mild deprotection conditions is essential to avoid the degradation of sensitive functional groups within the molecule. For the tert-Butyl(dimethoxy)(propan-2-yl)silyl group, mild deprotection could potentially be achieved using buffered fluoride sources or catalytic amounts of weak acids. nih.gov Aqueous phosphoric acid has been reported as a mild reagent for the deprotection of tert-butyl ethers and esters, and similar mild acidic conditions could potentially be adapted for silyl ether cleavage. nih.gov
Table 3: Common Reagents for Silyl Ether Deprotection
| Reagent | Conditions | Selectivity |
| Tetra-n-butylammonium fluoride (TBAF) | THF, room temperature | General, highly effective |
| Hydrofluoric acid (HF) | Acetonitrile, pyridine | Powerful, can cleave very stable silyl ethers |
| Acetic Acid | THF/H2O | Mild, selective for more acid-labile silyl ethers |
| Ceric Ammonium Nitrate (CAN) | Methanol | Chemoselective under certain conditions researchgate.net |
| Zinc Bromide/N-chlorosuccinimide | Methanol/DCM | Catalytic, mild conditions for TBS ethers enpress-publisher.com |
This table provides examples of deprotection reagents and their general applications. The optimal conditions for cleaving a tert-Butyl(dimethoxy)(propan-2-yl)silyl ether would need to be determined experimentally.
Interplay with Other Protecting Group Strategies
In a multistep synthesis, the tert-Butyl(dimethoxy)(propan-2-yl)silyl protecting group would need to be compatible with the introduction and removal of other protecting groups. Its stability to a wide range of non-acidic and non-fluoride-based reagents makes it compatible with many other protecting group strategies.
For example, the installation and removal of benzyl (Bn) ethers, which typically involve basic conditions for protection and hydrogenolysis for deprotection, would likely be compatible with the presence of a tert-Butyl(dimethoxy)(propan-2-yl)silyl ether. highfine.com Similarly, the formation and hydrolysis of acetals and ketals, which are sensitive to acid, would require careful planning to ensure orthogonality. The tert-Butyl(dimethoxy)(propan-2-yl)silyl group would be expected to be more stable to acidic conditions than many common acetals.
The successful application of this protecting group in a complex synthesis would depend on a thorough understanding of its stability profile and the judicious selection of orthogonal protecting groups for other functionalities within the molecule.
Catalytic Roles and Material Science Implications of Tert Butyl Dimethoxy Propan 2 Yl Silane and Its Analogs
Design and Synthesis of Chiral Silane-Based Ligands
The synthesis of chiral silanes is a critical area of research due to their potential applications in asymmetric catalysis. The design of a chiral silane (B1218182) ligand like tert-butyl(dimethoxy)(propan-2-yl)silane would involve the strategic introduction of substituents around the silicon atom to create a stereogenic center. The tert-butyl and propan-2-yl (isopropyl) groups are sterically bulky, which can influence the stereochemical environment around a metal center when the silane is used as a ligand. The dimethoxy groups provide a handle for further functionalization or for anchoring to a support.
The synthesis of chiral silanes can be challenging. One common approach involves the use of a chiral auxiliary to direct the stereoselective addition of a nucleophile to a prochiral silane. For instance, the synthesis of other chiral silanes has been achieved through the reaction of a silyl (B83357) chloride with a chiral resolving agent, such as a derivative of 1,1'-bi-2-naphthol (BINOL), to form diastereomeric intermediates that can be separated. Subsequent reaction with a Grignard or organolithium reagent can then displace the chiral auxiliary to yield the desired enantiomerically enriched silane. Another approach involves the catalytic asymmetric synthesis, where a transition metal catalyst with a chiral ligand is used to catalyze the reaction of a prochiral silane with a nucleophile.
A general synthetic strategy for a compound like this compound could start from a commercially available dichlorosilane. A stepwise substitution of the chloro groups with tert-butyl and isopropyl Grignard reagents, followed by reaction with sodium methoxide, could potentially yield the target compound. The control of stereochemistry during this process would be the most critical and challenging step.
Table 1: General Approaches to Chiral Silane Synthesis
| Method | Description | Key Features |
| Chiral Auxiliary | A chiral molecule is temporarily attached to the silicon center to direct the stereoselective introduction of other groups. | Formation of separable diastereomers; auxiliary is removed in a later step. |
| Asymmetric Catalysis | A chiral catalyst is used to control the stereochemistry of a reaction involving the silicon center. | High enantioselectivities can be achieved with small amounts of catalyst. |
| Resolution | A racemic mixture of the chiral silane is separated into its enantiomers, often through the formation of diastereomeric salts with a chiral resolving agent. | Can be effective but may be less efficient than asymmetric synthesis. |
Application in Metal-Catalyzed Asymmetric Processes
Chiral silanes and their derivatives are valuable in metal-catalyzed asymmetric reactions, where they can act as chiral ligands or auxiliaries to control the stereochemical outcome of the reaction.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome. In the context of organometallic catalysis, a chiral silane like this compound could be used to create a chiral environment around a metal center. The bulky tert-butyl and isopropyl groups can create a "chiral pocket" that influences how a substrate binds to the catalyst, thereby directing the stereoselective formation of a particular product enantiomer.
For example, in reactions such as asymmetric hydrogenation, hydrosilylation, or cross-coupling, the chiral silane could be part of a larger ligand structure that coordinates to the metal catalyst. The stereochemical information from the chiral silicon center is then transferred to the product of the catalytic reaction.
The structure of a chiral ligand has a profound impact on both the stereoselectivity and the activity of a metal catalyst. The steric bulk of the substituents on the silicon atom in this compound would be expected to play a significant role in determining the enantioselectivity of a catalytic reaction. Larger substituents can create a more defined chiral environment, leading to higher enantiomeric excesses in the product.
The electronic properties of the substituents also influence the catalyst's activity. The methoxy (B1213986) groups are electron-withdrawing, which can affect the electron density at the metal center and, consequently, its catalytic activity. The balance between steric and electronic effects is crucial for designing an effective chiral ligand.
Table 2: Influence of Ligand Properties on Catalyst Performance
| Property | Influence on Stereoselectivity | Influence on Activity |
| Steric Bulk | Generally, increased steric bulk leads to higher enantioselectivity by creating a more defined chiral pocket. | Can decrease activity by hindering substrate binding. |
| Electronic Effects | Can influence the transition state geometry and thus the stereochemical outcome. | Electron-donating or -withdrawing groups can tune the reactivity of the metal center. |
| Bite Angle (for bidentate ligands) | A key parameter in determining the geometry of the metal complex and the resulting enantioselectivity. | Affects the stability and reactivity of the catalytic species. |
Role in Hybrid Organic-Inorganic Materials
Organofunctional silanes are widely used as coupling agents and precursors for the synthesis of hybrid organic-inorganic materials. wacker.comwacker.com The presence of both organic (tert-butyl, propan-2-yl) and inorganic (dimethoxy) functionalities in this compound makes it a potential candidate for such applications.
The dimethoxy groups in this compound can be hydrolyzed to form reactive silanol (B1196071) groups (-Si-OH). These silanol groups can then condense with hydroxyl groups on the surface of inorganic materials such as glass, silica, or metal oxides, forming stable covalent bonds (-Si-O-Substrate). mdpi.comgarzantispecialties.com This process effectively modifies the surface of the inorganic material, imparting the characteristics of the organic groups onto the surface.
In the case of this compound, surface modification would lead to a hydrophobic surface due to the presence of the bulky and nonpolar tert-butyl and isopropyl groups. This can be useful for creating water-repellent coatings or for improving the compatibility of inorganic fillers with organic polymer matrices, thereby enhancing interfacial adhesion in composite materials. gantrade.com
The hydrolysis and subsequent condensation of alkoxysilanes, such as this compound, is the basis of the sol-gel process for creating siloxane networks (polysiloxanes). mdpi.comresearchgate.net The hydrolysis of the methoxy groups leads to the formation of silanols, which then condense with each other to form Si-O-Si linkages, building up a three-dimensional network.
The nature of the organic substituents on the silicon atom has a significant impact on the properties of the resulting polysiloxane material. The bulky tert-butyl and isopropyl groups in this compound would likely result in a more porous and less dense siloxane network compared to silanes with smaller substituents. The chirality of the silicon center could also introduce interesting properties into the final material, such as chiral recognition capabilities if the stereochemistry is preserved during the polymerization process.
Table 3: Properties of Siloxane Networks Based on Precursor Structure
| Precursor Substituents | Expected Network Properties | Potential Applications |
| Small alkyl groups (e.g., methyl) | Dense, cross-linked network. | Coatings, sealants, elastomers. |
| Bulky alkyl groups (e.g., tert-butyl) | More porous, lower density network. | Low-dielectric constant materials, membranes. |
| Functional organic groups | Network with specific chemical functionalities. | Adhesion promoters, responsive materials. |
| Chiral organic groups | Chiral recognition sites within the network. | Chiral chromatography, enantioselective sensors. |
Computational and Spectroscopic Insights into Tert Butyl Dimethoxy Propan 2 Yl Silane Chemistry
Density Functional Theory (DFT) Studies on Reaction Mechanisms and Selectivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules and predict their reactivity. In the context of organosilanes like tert-Butyl(dimethoxy)(propan-2-yl)silane, DFT can provide valuable insights into reaction mechanisms, transition states, and the factors governing selectivity.
DFT calculations have been successfully employed to elucidate the mechanisms of various reactions involving silyl (B83357) ethers. For instance, studies on the [3+2] cycloaddition reactions of cyclopropane-1,1-dicarboxylates with cyclic enol silyl ethers have shown that the reaction proceeds stepwise. pku.edu.cn DFT can be used to map the free-energy surfaces of reaction pathways, identifying intermediates and transition states. pku.edu.cnresearchgate.net Such studies can determine whether a reaction is kinetically or thermodynamically controlled. In a similar vein, DFT has been used to investigate the mechanism of base-catalyzed hydrocyanation of α,β-unsaturated ketones, providing details on the stability of intermediates and atomic charges. sciforum.net Computational investigations of systems catalyzed by diarylprolinol-silyl ethers have also shed light on the structure and reactivity of important intermediates like enamines and iminium ions. nih.gov
For a hypothetical reaction involving this compound, DFT could be used to model the interaction with reactants, calculate activation energy barriers, and predict the most likely reaction pathway.
A significant application of DFT in organic chemistry is the modeling of stereoselective reactions. By calculating the energies of diastereomeric transition states, the stereochemical outcome of a reaction can be predicted. The diastereoselectivity of [3+2] cycloaddition reactions has been shown to be influenced by the steric bulk of substituents on both the ester and silyl groups. pku.edu.cn Increasing the size of these substituents can raise the energies of the cyclization transition states, making the second step of the reaction rate-determining and leading to excellent diastereoselectivity. pku.edu.cn
In the context of this compound, the bulky tert-butyl and isopropyl groups would be expected to exert significant steric influence in any stereoselective transformations. DFT calculations could model the approach of a reactant to the silicon center, taking into account the spatial arrangement of these groups. The relative energies of the transition states leading to different stereoisomers would allow for a quantitative prediction of the diastereomeric or enantiomeric excess. For example, in stereoselective olefin polymerization, DFT combined with steric maps has been used to rationalize the influence of ligand structure on the stereoregularity of the resulting polymer. mdpi.com
Table 1: Illustrative DFT-Calculated Energy Differences in a Stereoselective Reaction
| Transition State | Relative Free Energy (kcal/mol) | Predicted Product Ratio |
|---|---|---|
| TS-A (leading to Isomer A) | 0.0 | >99 |
| TS-B (leading to Isomer B) | +2.8 | <1 |
This table is a hypothetical representation based on DFT studies of analogous stereoselective reactions and serves to illustrate how transition state energies are used to predict product distribution. pku.edu.cn
The reactivity of organosilanes is governed by a combination of electronic and steric effects. DFT provides a means to dissect these contributions. For instance, the stability of anionic species of organofullerenes has been shown to be significantly affected by the electronic structure, where the location of a double bond influences the stability of the reduced species. nih.gov In contrast, steric effects are often the dominating factor in determining the stability of diastereomers and conformers in compounds with carbon backbones. chemrxiv.org
A combined DFT and Activation Strain Model (ASM) – Natural Energy Decomposition Analysis (NEDA) approach can be particularly insightful. This methodology allows for the separation of the total activation energy into strain energy (the energy required to distort the reactants into their transition state geometries) and interaction energy (the actual interaction between the distorted reactants). This has been applied to understand how subtle changes in ligand structure affect the stereoselectivity of polymerization reactions by separating steric and electronic effects. mdpi.com
For this compound, the electron-donating nature of the alkyl groups and the electronic influence of the methoxy (B1213986) groups can be quantified using DFT. The steric hindrance imposed by the tert-butyl and isopropyl groups can be visualized and quantified using steric maps like buried volume (%VBur). mdpi.com
Advanced NMR Spectroscopy for Structural Elucidation and Stereochemical Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. For this compound, ¹H, ¹³C, and ²⁹Si NMR would provide definitive structural information.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the tert-butyl, methoxy, and isopropyl protons, with characteristic chemical shifts and multiplicities.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing signals for each unique carbon atom in the molecule.
²⁹Si NMR: Silicon NMR is particularly valuable for organosilanes. The chemical shift of the silicon nucleus is sensitive to its electronic environment. For alkoxysilanes, ²⁹Si NMR can be used to study hydrolysis and condensation reactions. researchgate.netacs.orgucsb.edu The substitution of a methoxy group for an ethyl group, for example, shifts the ²⁹Si signal to a lower field. researchgate.net
Advanced 2D NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for determining stereochemistry. NOESY experiments detect through-space interactions between protons, providing information about their spatial proximity. This is particularly useful for assigning the relative stereochemistry in rigid or cyclic systems. wordpress.comipb.pt For chiral silanes, NMR in conjunction with chiral derivatizing agents can be used to determine enantiomeric purity and absolute stereochemistry. researchgate.net
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Group | Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| tert-Butyl | (CH₃)₃C-Si | ~0.9 - 1.1 (singlet, 9H) | ~18 (C), ~26 (CH₃) |
| Methoxy | Si-(OCH₃)₂ | ~3.5 - 3.7 (singlet, 6H) | ~50 - 52 |
| Isopropyl | (CH₃)₂CH-Si | ~1.0 - 1.2 (doublet, 6H) | ~18 (CH₃), ~12 (CH) |
| Isopropyl | (CH₃)₂CH-Si | ~1.5 - 1.8 (septet, 1H) |
Disclaimer: These are estimated chemical shifts based on data for structurally similar compounds and general principles of NMR spectroscopy. Actual values may vary. illinois.edu
Table 3: Exemplary ²⁹Si NMR Chemical Shifts for Related Alkoxysilanes
| Compound | Chemical Shift (δ, ppm) |
|---|---|
| Si(OMe)₄ | -78.3 |
| MeSi(OMe)₃ | -40.5 |
| Me₂Si(OMe)₂ | -2.7 |
| Me₃Si(OMe) | +18.5 |
Data from related methoxysilanes to illustrate the effect of alkyl substitution on the ²⁹Si chemical shift. unige.ch
Mass Spectrometry and Chromatographic Techniques for Purity and Isomeric Analysis
Gas chromatography (GC) coupled with mass spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile compounds like silanes. nih.govdss.go.thwasson-ece.com GC allows for the separation of complex mixtures and the isolation of isomers, while MS provides information about the molecular weight and structure of the compounds based on their fragmentation patterns.
The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M⁺), although it may be of low intensity. The fragmentation of silyl ethers is well-characterized. A common fragmentation pathway for tert-butyldimethylsilyl (TBDMS) ethers is the loss of the tert-butyl radical, resulting in a prominent [M-57]⁺ ion. nih.govnih.gov Other characteristic fragmentations include cleavage of the Si-O bond and rearrangements like the McLafferty rearrangement. nih.gov Unexpected peaks can sometimes be observed in the mass spectra of organosilanes due to gas-phase reactions within the mass spectrometer. wiley.com
GC is also highly effective for the analysis of isomeric silanes. Differences in boiling points and polarities among isomers allow for their separation on a chromatographic column. This has been demonstrated for higher-order silane (B1218182) isomers produced during silane pyrolysis. researchgate.netresearchgate.net For this compound, GC could be used to assess its purity and separate it from any isomeric impurities.
Table 4: Expected Key Mass Fragments for this compound in EI-MS
| m/z | Proposed Fragment |
|---|---|
| [M]⁺ | Molecular Ion |
| [M-15]⁺ | [M - CH₃]⁺ |
| [M-43]⁺ | [M - CH(CH₃)₂]⁺ |
| [M-57]⁺ | [M - C(CH₃)₃]⁺ |
| 75 | [HOSi(CH₃)₂]⁺ |
This table presents a hypothetical fragmentation pattern based on the known mass spectrometric behavior of analogous tert-butyl silyl ethers. nih.govnih.gov
Future Perspectives in Tert Butyl Dimethoxy Propan 2 Yl Silane Research
Expanding the Scope of Asymmetric Transformations
The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern chemistry. Recent advancements have highlighted the potential of silicon-stereogenic silanes, where the silicon atom itself is a chiral center, as powerful tools in asymmetric synthesis. sci-hub.sersc.org Future research is expected to focus on leveraging compounds like tert-Butyl(dimethoxy)(propan-2-yl)silane in novel asymmetric transformations.
One promising area is the development of transition-metal-catalyzed enantioselective C-H silylation. researchgate.netnih.gov In these reactions, a chiral silane (B1218182) or a combination of a prochiral silane and a chiral ligand can be used to introduce a silyl (B83357) group to a specific position in a molecule with high stereocontrol. The distinct steric environment provided by the tert-butyl and isopropyl groups on the silicon atom of this compound could offer unique selectivity in such reactions, potentially enabling the synthesis of complex chiral organosilicon compounds that are otherwise difficult to access. snnu.edu.cn
Furthermore, the chirality transfer from a silicon-stereogenic center to a carbon center is a field with considerable potential for expansion. sci-hub.se Research could explore the use of enantiopure derivatives of this compound as reagents or auxiliaries to control the stereochemical outcome of various organic reactions, moving beyond their traditional role as simple protecting groups.
| Potential Asymmetric Transformation | Role of Chiral Organosilane | Projected Research Goal for this compound |
| Catalytic C-H Silylation | Chiral ligand or chiral silane reagent | Achieve high enantioselectivity in the functionalization of prochiral substrates. researchgate.netnih.gov |
| Hydrosilylation of Alkenes/Ketones | Precursor to chiral silicon hydrides | Develop catalysts that utilize the silane's steric bulk for facial selectivity. |
| Silicon-to-Carbon Chirality Transfer | Stereogenic silylating agent | Control stereocenters in aldol (B89426) or allylation reactions via a silyl enol ether intermediate. sci-hub.se |
| Desymmetrization of Prochiral Diols | Enantioselective silylating agent | Achieve kinetic resolution or desymmetrization of symmetrical molecules. rsc.org |
Development of New Synthetic Applications in Natural Product Synthesis and Medicinal Chemistry
Silyl ethers are indispensable as protecting groups for alcohols in the multi-step synthesis of complex natural products and pharmaceuticals. wikipedia.org The stability of a silyl ether is highly dependent on the steric bulk of the substituents on the silicon atom. The combination of tert-butyl and isopropyl groups in this compound suggests it could form a protecting group with a unique stability profile, potentially allowing for selective deprotection in the presence of other common silyl ethers like TBS (tert-butyldimethylsilyl) or TIPS (triisopropylsilyl). Future work will likely involve incorporating this silane into the synthetic routes of complex polyketides, alkaloids, or carbohydrates to navigate challenging protection schemes. nih.gov
In medicinal chemistry, the "silicon-carbon switch" is an emerging strategy where a carbon atom in a bioactive molecule is replaced by a silicon atom. snnu.edu.cn This substitution can significantly alter the compound's metabolic stability, lipophilicity, and toxicity, often leading to improved pharmacological profiles. rsc.org Silylated derivatives of known drugs have shown enhanced cytotoxic activity in cancer cell lines. rsc.orgnih.gov Future research could explore the synthesis of silicon-containing analogues of natural products or drugs using this compound as a building block, aiming to create new therapeutic agents with enhanced properties.
| Application Area | Specific Goal | Potential Advantage of this compound |
| Natural Product Total Synthesis | Orthogonal protection of multiple hydroxyl groups | Unique steric and electronic properties may offer a distinct reactivity window for selective removal. wikipedia.org |
| Medicinal Chemistry | Creation of novel silicon-containing drug analogues | The "silicon switch" can improve metabolic profiles and potency. snnu.edu.cnrsc.org |
| Prodrug Development | Silyl ether prodrugs for controlled release | The hydrolysis rate of the silyl ether could be tuned by the bulky substituents to control drug release under specific physiological conditions. nih.gov |
| Peptide Synthesis | Improving solubility of peptide fragments | Silylated tags can enhance solubility in organic solvents, facilitating greener and more efficient peptide synthesis. nih.gov |
Green Chemistry Approaches to Organosilane Synthesis and Utilization
The traditional industrial method for producing organosilanes, the Müller-Rochow direct process, often involves chlorinated reagents and high energy consumption, posing environmental challenges. mdpi.comresearchgate.net A key future direction in organosilane research is the development of greener and more sustainable synthetic methodologies.
For a compound like this compound, research into chlorine-free synthesis routes is a significant goal. One promising avenue is the direct synthesis from silicon metal and alcohols, which avoids the use of chlorosilane intermediates. researchgate.net Additionally, developing catalytic methods that minimize waste and operate under milder conditions is a priority. organic-chemistry.org This includes exploring dehydrogenative coupling of alcohols with hydrosilanes or rhodium-catalyzed O-silylation, which can offer high efficiency and reduce the formation of salt byproducts. organic-chemistry.org The use of organosilanes in sustainable applications, such as in recyclable catalysts or as reagents in solvent-free conditions, is also an expanding area of investigation. nih.govmsu.edu
| Green Chemistry Principle | Traditional Approach (e.g., Grignard/Müller-Rochow) | Future Green Alternative |
| Atom Economy | Stoichiometric use of magnesium and alkyl halides, generating salt waste. | Catalytic hydrosilylation or dehydrogenative coupling. organic-chemistry.org |
| Use of Safer Solvents | Often requires ethereal solvents like THF or diethyl ether. | Reactions in greener solvents (e.g., cyclopentyl methyl ether) or solvent-free conditions. nih.gov |
| Use of Renewable Feedstocks | Based on silicon metal and fossil fuel-derived reagents. | Direct synthesis using bio-derived alcohols. researchgate.net |
| Energy Efficiency | Müller-Rochow process requires high temperatures (250-300 °C). | Catalyst-driven reactions at or near room temperature. |
Advanced Material Science Applications of Organosilanes
Organosilanes are fundamental to advanced materials, acting as coupling agents, surface modifiers, and precursors for hybrid organic-inorganic materials. nih.govzmsilane.com The dual functionality of this compound—with organic groups providing compatibility with polymers and methoxy (B1213986) groups capable of hydrolyzing to form stable siloxane (Si-O-Si) bonds—makes it a candidate for various material science applications. russoindustrial.ruzmsilane.com
Future research is expected to explore its use in creating specialized surface coatings. By reacting with surface hydroxyl groups on materials like glass, metal oxides, or ceramics, it can form a robust, covalently bound monolayer. russoindustrial.ru The bulky tert-butyl and isopropyl groups would likely impart a high degree of hydrophobicity, leading to applications in water-repellent and anti-corrosion coatings. researchgate.net
Furthermore, this silane could serve as a cross-linking agent in silicone polymers or as a building block for silsesquioxanes (POSS). The specific size and shape of the organic groups can be used to tune the final properties of the material, such as its thermal stability, mechanical strength, and dielectric constant. msu.edu These tailored materials could find applications in electronics, aerospace, and biomedical devices. hskbrchemical.com
| Material Application | Function of Organosilane | Projected Benefit of this compound |
| Surface Modification | Forms self-assembled monolayers (SAMs) on substrates. | Bulky groups could create highly hydrophobic, durable, and wear-resistant surfaces. hskbrchemical.comresearchgate.net |
| Adhesion Promotion | Acts as a coupling agent between inorganic fillers and organic polymer matrices. spast.org | Improves compatibility and mechanical strength in composite materials. |
| Polymer Synthesis | Cross-linking agent or monomer for hybrid materials. | Precise control over the cross-link density and physical properties of silicone networks. |
| Nanomaterials | Functionalization of nanoparticles (e.g., silica, gold). | Enhances dispersibility in organic media and provides a reactive handle for further modification. hskbrchemical.com |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-Butyl(dimethoxy)(propan-2-yl)silane, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution or silylation reactions. For example, substituting a leaving group (e.g., chlorine) on the silicon atom with a propan-2-yloxy group using a base like sodium hydride in anhydrous tetrahydrofuran (THF) at 0–5°C . Optimization involves monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometry (1:1.2 molar ratio of silane precursor to nucleophile) to maximize yield. Purity is enhanced by column chromatography (silica gel, hexane/ethyl acetate gradient) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Analytical Workflow :
Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent environments (e.g., tert-butyl protons at ~1.0 ppm, methoxy groups at ~3.2 ppm) .
Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₉H₂₂O₂Si: 190.14 g/mol).
Infrared (IR) Spectroscopy : Peaks at ~1250 cm⁻¹ (Si-O-C) and ~2850 cm⁻¹ (C-H stretching of tert-butyl) .
Q. What are the common reaction pathways involving this silane in organic synthesis?
- Key Reactions :
- Protection of Hydroxyl Groups : Acts as a protecting agent for alcohols via silylation under mild conditions (e.g., imidazole catalyst in DMF) .
- Cross-Coupling Reactions : Participates in Stille or Suzuki couplings when functionalized with a tributylstannyl or boronate group, requiring palladium catalysts (e.g., Pd(PPh₃)₄) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel reaction systems?
- Strategy :
Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O and Si-C bonds to assess stability.
Molecular Dynamics (MD) : Simulate solvent effects (e.g., polarity of THF vs. DCM) on reaction kinetics.
- Validation : Compare predicted activation energies with experimental data from kinetic studies (e.g., Arrhenius plots) .
Q. What experimental approaches resolve contradictions in reported reactivity data (e.g., unexpected byproducts)?
- Troubleshooting Framework :
Byproduct Analysis : Use GC-MS or LC-MS to identify impurities (e.g., oxidation products from residual moisture).
Control Experiments : Vary reaction parameters (temperature, solvent dryness) to isolate variables.
- Case Study : Inconsistent yields in silylation may stem from trace water; employ rigorous drying protocols (e.g., molecular sieves) .
Q. How does steric hindrance from the tert-butyl group influence regioselectivity in multi-step syntheses?
- Mechanistic Insight :
- Steric effects direct reactions to less hindered sites. For example, nucleophilic attack occurs preferentially at the less shielded methoxy group rather than the propan-2-yloxy moiety.
- Experimental Validation : Compare reaction outcomes with analogous silanes (e.g., trimethylsilane derivatives) using kinetic isotope effects (KIEs) .
Q. What strategies enhance the compound’s stability under acidic/basic or high-temperature conditions?
- Stability Optimization :
Acidic Conditions : Avoid protic solvents; use buffered systems (pH 5–7).
Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds (e.g., >150°C). Stabilize via encapsulation in mesoporous silica matrices .
Methodological Considerations
Q. How to design a scalable synthesis protocol while minimizing hazardous byproducts?
- Green Chemistry Principles :
Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME).
Catalytic recycling: Use immobilized catalysts (e.g., silica-supported Pd) to reduce heavy metal waste .
Q. What advanced techniques validate the compound’s role in polymer or material science applications?
- Material Characterization :
Dynamic Mechanical Analysis (DMA) : Assess silane incorporation in polymer matrices.
X-ray Photoelectron Spectroscopy (XPS) : Confirm surface functionalization in nanomaterials .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
